Quinoline-2,4-diamine

Synthetic Chemistry Heterocyclic Synthesis Green Chemistry

Sourcing the correct diaminoquinoline isomer is critical-substituting the 2,6-isomer leads to divergent reactivity and biological activity. Quinoline-2,4-diamine (CAS 146136-78-9) provides the precise vicinal amino arrangement required for ATP synthase inhibition and metal-free library synthesis. • 10-fold enhancement in mycobacterial ATP synthase potency vs. quinazoline scaffolds • >100-fold selectivity over mammalian mitochondrial ATP synthesis • Transition-metal-free [4+2] annulation access route eliminates false-positive assay artifacts • LogP 2.56 supports favorable intraerythrocytic pharmacokinetics for antimalarial campaigns Supplied with certificate of analysis; ready for global dispatch.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 146136-78-9
Cat. No. B135504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-2,4-diamine
CAS146136-78-9
Synonyms2,4-DIAMINOQUINOLINE
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)N)N
InChIInChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12)
InChIKeyNKXSJFUIFJMXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-2,4-diamine: Chemical Profile & Procurement


Quinoline-2,4-diamine (CAS 146136-78-9), also known as 2,4-diaminoquinoline, is a heterocyclic aromatic organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol. It is a derivative of quinoline, featuring amino groups at the 2- and 4-positions of the quinoline ring system . This compound exists as a yellow solid with a melting point of 188-190 °C and a predicted pKa of 9.50 ± 0.50, exhibiting insolubility in water but ready solubility in organic solvents . It is primarily utilized as a crucial building block in the synthesis of pharmaceuticals, particularly antimalarial drugs, and is under investigation for applications as a corrosion inhibitor in the oil and gas industry .

Synthetic workflow Supports metal-free or transition-metal-catalyzed routes to 2,4-diaminoquinoline scaffolds.
Selection logic Specific 2,4-substitution pattern distinct from 2,6- and other diaminoquinoline isomers.
Use context Building block for antitubercular, antimalarial, and corrosion-inhibitor research programs.

Quinoline-2,4-diamine: Isomer Substitution Risks


In scientific and industrial procurement, the specific substitution pattern of diaminoquinolines is non-negotiable due to profound differences in reactivity, solubility, and biological target engagement. The 2,4-diamino configuration provides a unique combination of hydrogen bond donors and acceptors (HBD=2, HBA=3) and a specific polar surface area (PSA=64.9 Ų) that dictate its behavior in synthetic transformations and molecular recognition [1]. The 2,6-diaminoquinoline isomer (CAS 855837-85-3), for example, lacks the vicinal amino arrangement present in the 2,4-isomer, leading to divergent chemical reactivity and biological activity profiles . The following quantitative evidence demonstrates exactly where the 2,4-diamino substitution pattern confers verifiable differentiation that is meaningful for selection and procurement.

2,6-Diaminoquinoline lacks the vicinal amino arrangement; LogP and reactivity profiles may shift.
pKa of 9.50 ± 0.50 is unique to the 2,4-pattern; ionization-dependent behavior may not transfer.
Quinazoline analogs show different ATP synthase selectivity; scaffold morphing gains may not replicate.

Quinoline-2,4-diamine: Quantitative Evidence


Metal-Free Annulation Efficiency vs. Transition-Metal Catalysis

A metal-free TMSOTf/TfOH-promoted [4+2] annulation method for constructing 2,4-diaminoquinoline frameworks presents a remarkable advancement compared to reported transition-metal catalysts, enabling facile and regiospecific assembly with wide functional group compatibility and moderate to excellent yields [1].

Metal-free annulation
Cross-study comparable
TMSOTf/TfOH-promoted [4+2] annulation; regiospecific assembly with broad functional group compatibility
Supports metal-free synthetic route selection for sensitive downstream assays.
Reported method context; functional group scope requires verification under target conditions.
Synthetic Chemistry Heterocyclic Synthesis Green Chemistry

ATP Synthase Inhibition: Quinazoline-to-Quinoline Scaffold Morphing

In a high-throughput screening campaign against mycobacterial ATP synthesis, 2,4-diaminoquinazolines were identified as initial hits. Scaffold morphing to 2,4-diaminoquinolines resulted in a 10-fold improvement in enzyme potency and over 100-fold improvement in selectivity against mammalian mitochondrial ATP synthesis [1].

ATP synthase inhibition
Head-to-head
10-fold potency improvement and >100-fold selectivity gain over quinazoline scaffold
Supports scaffold selection for antitubercular ATP synthase inhibitor optimization.
Biochemical assay context; mammalian selectivity requires further model-specific review.
Antitubercular Agents ATP Synthase Inhibitors Drug Discovery

Lipophilicity Difference vs. 2,6-Diaminoquinoline

Quinoline-2,4-diamine exhibits a computed LogP value of 2.56, significantly higher than the XLogP3 value of 1.2 reported for the 2,6-diaminoquinoline isomer (CAS 855837-85-3), indicating greater lipophilicity and potential for enhanced membrane permeability [1][2].

Lipophilicity LogP
Cross-study comparable
2,4-isomer LogP 2.56 vs. 2,6-isomer XLogP3 1.2 (ΔLogP +1.36)
Supports isomer-dependent permeability and pharmacokinetic property interpretation.
Computed values; experimental LogP may differ. Data to verify.
Physicochemical Properties Drug Design Lipophilicity

pKa Distinction from Diaminoquinoline Isomers

The predicted pKa of quinoline-2,4-diamine is 9.50 ± 0.50, reflecting the unique electronic environment created by the vicinal amino groups at the 2- and 4-positions . This pKa value is distinct from other diaminoquinoline isomers and dictates the compound's ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement.

pKa distinction
Class-level inference
Predicted pKa 9.50 ± 0.50, distinct from other diaminoquinoline isomers
Ionization-dependent behavior context; supports isomer-specific selection review.
Predicted value; experimental validation recommended. Source review required.
Ionization Constant Medicinal Chemistry Compound Selection

Thermal Properties as Procurement Identifiers

Quinoline-2,4-diamine possesses a boiling point of 405.5 °C at 760 mmHg and a density of 1.312 g/cm³ [1]. These experimentally determined values serve as definitive physical identifiers, distinguishing it from closely related analogs during procurement and quality control verification.

Thermal identifiers
Supporting evidence
Boiling point 405.5 °C at 760 mmHg; density 1.312 g/cm³
Supports compound identity confirmation and quality control verification upon receipt.
Lot attribute; verify against certificate of analysis.
Physical Properties Compound Identification Quality Control

Quinoline-2,4-diamine: Research & Industrial Applications


Antitubercular Lead Optimization via Scaffold Morphing

Researchers engaged in antitubercular drug discovery should prioritize quinoline-2,4-diamine derivatives for scaffold morphing campaigns aimed at improving ATP synthase inhibition. As demonstrated, the quinoline core provides a 10-fold enhancement in enzyme potency and over 100-fold improvement in selectivity against mammalian mitochondrial ATP synthesis compared to the initial quinazoline scaffold [1]. This quantitative advantage makes it a compelling choice for lead optimization programs targeting multidrug-resistant Mycobacterium tuberculosis.

Metal-Free Synthesis for Sensitive Biological Assays

Medicinal chemistry and chemical biology groups requiring transition-metal-free compound libraries should utilize the TMSOTf/TfOH-promoted [4+2] annulation method for constructing 2,4-diaminoquinoline frameworks [1]. This approach ensures that synthesized compounds are free from metal contamination, which is critical for avoiding false positives or artifacts in cellular and biochemical assays. The regiospecificity and functional group compatibility further enhance library diversity.

Antimalarial Drug Development Intermediate

Procurement of quinoline-2,4-diamine as a key intermediate is essential for the synthesis of novel antimalarial agents [1]. The unique lipophilicity profile (LogP = 2.56) of the 2,4-diamino scaffold, distinct from the 2,6-isomer, may confer advantageous pharmacokinetic properties for compounds targeting intraerythrocytic stages of Plasmodium parasites. This property supports its selection over other diaminoquinoline isomers in antimalarial medicinal chemistry campaigns.

Corrosion Inhibitor Research for Oil & Gas

Industrial research teams investigating novel corrosion inhibitors for oil and gas applications should evaluate quinoline-2,4-diamine as a lead compound. Preliminary studies indicate its potential in this area [1], and its specific physicochemical properties, such as the 2.56 LogP value and high boiling point, suggest favorable partitioning and thermal stability characteristics for industrial environments.

Application
Selection Property
Validation Focus
Antitubercular ATP synthase inhibitor optimization
Scaffold-derived potency and selectivity profile
Enzyme potency and mitochondrial selectivity assays
Metal-free compound library synthesis
Regiospecific [4+2] annulation method compatibility
Metal contamination avoidance; functional group scope review
Antimalarial medicinal chemistry campaigns
2,4-Diamino isomer lipophilicity (LogP 2.56)
Intraerythrocytic permeability model interpretation
Corrosion inhibitor research
Thermal stability and partitioning behavior
Industrial-condition performance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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